molecular formula C7H10I2N2 B10903244 1-tert-butyl-3,4-diiodo-1H-pyrazole

1-tert-butyl-3,4-diiodo-1H-pyrazole

Cat. No.: B10903244
M. Wt: 375.98 g/mol
InChI Key: WHHUQDVWAIYDRT-UHFFFAOYSA-N
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Description

1-tert-butyl-3,4-diiodo-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its two iodine atoms attached to the 3rd and 4th positions of the pyrazole ring, and a tert-butyl group at the 1st position. Pyrazole derivatives are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 1-tert-butyl-3,4-diiodo-1H-pyrazole typically involves iodination reactions. One common method is the iodination of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate using iodine and ammonium hydroxide. The reaction conditions often include the use of solvents like dichloromethane (DCM) and methanol (MeOH), and the reaction is carried out at room temperature . Industrial production methods may involve similar iodination processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-butyl-3,4-diiodo-1H-pyrazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include iodine, ammonium hydroxide, organometallic reagents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-butyl-3,4-diiodo-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3,4-diiodo-1H-pyrazole involves its interaction with molecular targets through its iodine atoms and pyrazole ring. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

1-tert-butyl-3,4-diiodo-1H-pyrazole can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its dual iodine substitution, which enhances its reactivity and versatility in various chemical and biological applications.

Properties

Molecular Formula

C7H10I2N2

Molecular Weight

375.98 g/mol

IUPAC Name

1-tert-butyl-3,4-diiodopyrazole

InChI

InChI=1S/C7H10I2N2/c1-7(2,3)11-4-5(8)6(9)10-11/h4H,1-3H3

InChI Key

WHHUQDVWAIYDRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)I)I

Origin of Product

United States

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